molecular formula C11H20N2O2 B14865481 4-Ethyl-6-(piperidin-4-yl)morpholin-3-one

4-Ethyl-6-(piperidin-4-yl)morpholin-3-one

Cat. No.: B14865481
M. Wt: 212.29 g/mol
InChI Key: OPHUHZZVVNDRSR-UHFFFAOYSA-N
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Description

4-Ethyl-6-(piperidin-4-yl)morpholin-3-one is a heterocyclic compound that features both a morpholine and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-(piperidin-4-yl)morpholin-3-one typically involves the reaction of morpholine derivatives with piperidine derivatives under controlled conditions. One common method involves the Mannich condensation reaction, where formaldehyde and morpholine are reacted with a piperidine derivative in the presence of a solvent like ethanol and a catalyst . The reaction mixture is then warmed and stirred, followed by precipitation and recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(piperidin-4-yl)morpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-6-(piperidin-4-yl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(piperidin-4-yl)morpholin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the central nervous system . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-(piperidin-4-yl)morpholin-3-one is unique due to its specific substitution pattern and the combination of morpholine and piperidine rings.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

4-ethyl-6-piperidin-4-ylmorpholin-3-one

InChI

InChI=1S/C11H20N2O2/c1-2-13-7-10(15-8-11(13)14)9-3-5-12-6-4-9/h9-10,12H,2-8H2,1H3

InChI Key

OPHUHZZVVNDRSR-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OCC1=O)C2CCNCC2

Origin of Product

United States

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